molecular formula C11H21NO5 B3220545 Methyl 3-{[(tert-butoxy)carbonyl](methyl)amino}-2-(hydroxymethyl)propanoate CAS No. 119740-96-4

Methyl 3-{[(tert-butoxy)carbonyl](methyl)amino}-2-(hydroxymethyl)propanoate

Cat. No.: B3220545
CAS No.: 119740-96-4
M. Wt: 247.29 g/mol
InChI Key: KUNOSIAOXSNNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{(tert-butoxy)carbonylamino}-2-(hydroxymethyl)propanoate is a tert-butoxycarbonyl (Boc)-protected amino ester derivative featuring a hydroxymethyl substituent at the 2-position of the propanoate backbone. This compound is structurally characterized by:

  • Boc-protected methylamino group: Provides stability under acidic and basic conditions, common in peptide synthesis intermediates .
  • Hydroxymethyl group: Enhances polarity and hydrogen-bonding capacity, distinguishing it from analogs with non-polar substituents (e.g., methyl or ethoxy groups) .
  • Methyl ester: A labile group that facilitates hydrolysis under mild conditions for further functionalization .

The compound’s molecular formula is likely C12H23NO5 (estimated based on structural analogs), with a molecular weight of ~261.3 g/mol. Its synthesis typically involves Boc protection of a methylamino intermediate followed by hydroxylation or reduction steps, as seen in related NaBH4-mediated reductions .

Properties

IUPAC Name

methyl 2-(hydroxymethyl)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12(4)6-8(7-13)9(14)16-5/h8,13H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNOSIAOXSNNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134130
Record name Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-(hydroxymethyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119740-96-4
Record name Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-(hydroxymethyl)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119740-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-(hydroxymethyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-{[(tert-butoxy)carbonyl](methyl)amino}-2-(hydroxymethyl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl 3-{(tert-butoxy)carbonylamino}-2-(hydroxymethyl)propanoate, a compound with the CAS number 1955507-36-4, is a derivative of amino acids and has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H21N2O5C_{15}H_{21}N_{2}O_{5}, with a molecular weight of 295.33 g/mol. The structure features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. The presence of hydroxymethyl and methylamino groups suggests potential interactions with biological targets.

Structural Formula

Molecular Structure C15H21N2O5\text{Molecular Structure }\text{C}_{15}\text{H}_{21}\text{N}_{2}\text{O}_{5}

Key Properties

PropertyValue
Molecular Weight295.33 g/mol
CAS Number1955507-36-4
Storage Conditions2-8°C

The biological activity of Methyl 3-{(tert-butoxy)carbonylamino}-2-(hydroxymethyl)propanoate can be attributed to its structural features that allow it to interact with various biological pathways:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to reduced cellular proliferation in cancer cells.
  • Anti-inflammatory Effects : Research suggests that derivatives containing the Boc group can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the effects of similar Boc-protected amino acid derivatives on cancer cell lines, demonstrating significant cytotoxicity against MDA-MB-231 breast cancer cells at concentrations above 50 µM. The mechanism involved apoptosis induction and cell cycle arrest .
  • Inhibition of Type III Secretion System (T3SS) : A screening assay for T3SS activity revealed that compounds targeting this system could significantly reduce virulence factor secretion in enteropathogenic E. coli models. Methyl 3-{(tert-butoxy)carbonylamino}-2-(hydroxymethyl)propanoate was hypothesized to exhibit similar inhibitory effects due to its structural analogies .
  • Synergistic Effects : In combination therapy studies, the compound showed enhanced efficacy when used alongside traditional chemotherapeutics like doxorubicin, suggesting potential for improved treatment regimens in resistant cancer types .

Comparison with Similar Compounds

(a) Substituent Effects

  • Hydroxymethyl vs. Methyl () : The hydroxymethyl group in the target compound increases hydrophilicity (logP ~0.5 vs. ~1.2 for methyl analog) and enables hydrogen bonding, making it more suitable for aqueous-phase reactions .
  • Hydroxymethyl vs. Ethoxy () : The ethoxy group introduces steric bulk, reducing reactivity in nucleophilic substitutions compared to the hydroxymethyl’s flexibility .

(b) Ester Group Variations

  • Methyl vs. Ethyl Esters () : Methyl esters hydrolyze faster under basic conditions (t1/2 ~30 min in 0.1M NaOH) compared to ethyl esters (t1/2 ~2 hours), favoring the target compound in transient synthetic applications .

(c) Boc-Protected Amino Group

All analogs utilize Boc protection for amine stability, but the methylamino group in the target compound offers distinct steric and electronic profiles compared to primary amines (e.g., ’s ethoxy-linked amino group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-{[(tert-butoxy)carbonyl](methyl)amino}-2-(hydroxymethyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-{[(tert-butoxy)carbonyl](methyl)amino}-2-(hydroxymethyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.